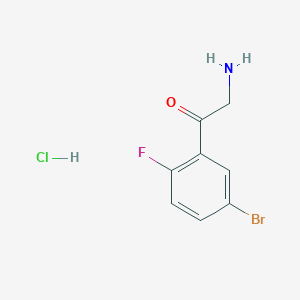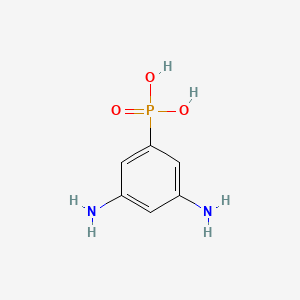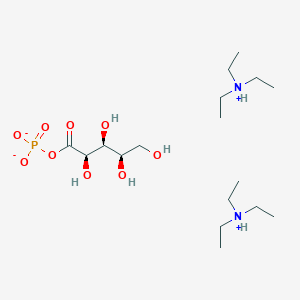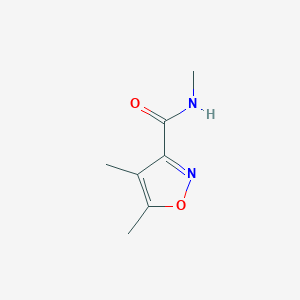
2-Methyl-1H-indole-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1H-indole-3-sulfonyl chloride is a compound belonging to the family of indole derivatives. Indole compounds are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. The indole skeleton consists of a benzene ring fused to a pyrrole ring, making it a heterocyclic compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 2-methylindole. One common method is the reaction of 2-methylindole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the indole ring . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
2-Methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized indole derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学研究应用
2-Methyl-1H-indole-3-sulfonyl chloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-1H-indole-3-sulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
1-Methyl-1H-indole-3-sulfonyl chloride: Similar structure but with a methyl group at the 1-position instead of the 2-position.
1H-Indole-3-sulfonyl chloride: Lacks the methyl group, making it less hydrophobic compared to 2-Methyl-1H-indole-3-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall properties .
属性
分子式 |
C9H8ClNO2S |
|---|---|
分子量 |
229.68 g/mol |
IUPAC 名称 |
2-methyl-1H-indole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO2S/c1-6-9(14(10,12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 |
InChI 键 |
GKLKENIHDZVDFO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


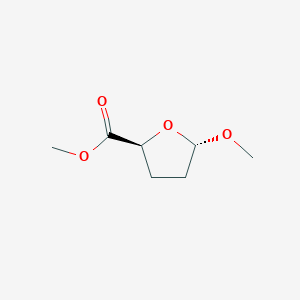
![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
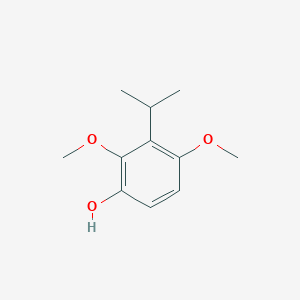
![Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12863565.png)
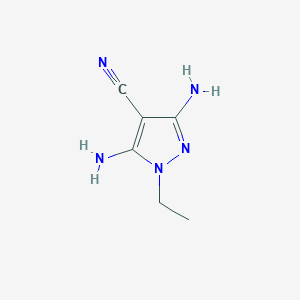

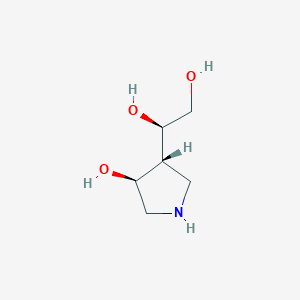
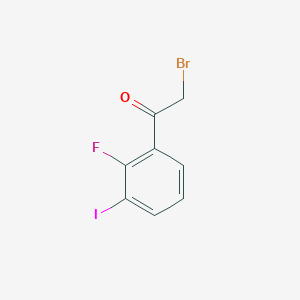
![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)
